4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride
Description
4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride is a synthetic oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The molecule features an ethyl group at position 2, an amino group at position 4, and a hydrochloride salt, which enhances its solubility in polar solvents. Oxazolidinones are a pharmacologically significant class of compounds, often explored for antimicrobial, antiviral, and agrochemical applications due to their ability to interact with biological targets like enzymes or nucleic acids. The ethyl substituent in this compound may influence its lipophilicity and pharmacokinetic profile compared to analogs with smaller (e.g., methyl) or polar (e.g., hydroxyethyl) substituents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-2-ethyl-1,2-oxazolidin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-2-7-5(8)4(6)3-9-7;/h4H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFVHKKRJHSCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2069183-10-2 | |
| Record name | 4-amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 1,2-Amino Alcohol Precursors
The most widely reported method involves the cyclization of 1,2-amino alcohols with ethyl isocyanate or related electrophiles. In a landmark patent, researchers replaced toxic phosgene with diethyl carbonate in the cyclization step, achieving a 40% overall yield while eliminating hazardous byproducts. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular ring closure. Critical parameters include:
- Temperature : Optimal cyclization occurs at 60–80°C, balancing reaction rate and byproduct formation.
- Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity, while ethyl acetate/hexane mixtures facilitate product crystallization.
- Catalysis : Triethylamine (0.5–1.0 equiv.) neutralizes HCl generated during hydrochlorination, preventing side reactions.
A comparative study demonstrated that substituting phosgene with dialkyl carbonates increased yields from 52% to 87% for analogous oxazolidinones, with similar applicability to 4-amino-2-ethyl derivatives.
Stereoselective Synthesis via Chiral Auxiliaries
Enantiomerically pure forms are critical for pharmaceutical applications. The J-Stage protocol describes a stereoselective route using L-tartaric acid as a chiral resolving agent. Key steps include:
- Mitsunobu Reaction : Coupling of (S)-2-amino-3-(4-aminophenyl)propanol with diethyl azodicarboxylate (DEAD) to establish stereochemistry (78% ee).
- Ring-Closing Metathesis : Grubbs catalyst-mediated cyclization achieves 92% enantiomeric excess, though requiring stringent moisture control.
- Hydrochlorination : Gaseous HCl in ethanol precipitates the hydrochloride salt with >99% purity.
This method’s 49% overall yield underscores the trade-off between stereochemical control and scalability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Systematic screening identified isopropanol/water (3:1 v/v) as the optimal medium for large-scale reactions, reducing viscosity and improving heat transfer. Elevated temperatures (70°C) accelerate ring closure but risk racemization, necessitating precise thermal management via jacketed reactors.
Catalytic Enhancements
Palladium-catalyzed carbonylative cyclization, adapted from CN114031572A, reduces reaction time from 48 h to 12 h while maintaining 85% yield. The catalyst system (Pd(OAc)₂/Xantphos) enables milder conditions (40°C, 1 atm CO), though ligand costs remain a scalability concern.
Industrial-Scale Production Strategies
Continuous-Flow Reactor Systems
Modern facilities employ tubular flow reactors to overcome batch processing limitations. Key advantages include:
Crystallization and Purification
Antisolvent crystallization using n-hexane/ethyl acetate (4:1 v/v) yields 92–95% pure product with consistent particle size distribution (D90 < 50 µm). Centrifugal washing with cold ethanol (<5°C) reduces residual solvents to <0.1% ICH limits.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 166.61 g/mol
- CAS Number : 2069183-10-2
The synthesis of 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride typically involves the reaction of ethylamine with an isoxazolidinone precursor under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used include ethanol or methanol, and purification methods may involve crystallization or chromatography to obtain high purity products.
Chemistry
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, Potassium permanganate | Ketones or aldehydes |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |
| Substitution | Various nucleophiles (amines, alcohols) | Substituted derivatives |
Biology
In biological research, this compound has shown potential for various applications:
-
Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzyme activities. For instance:
These findings suggest its potential therapeutic applications in treating conditions like Alzheimer's disease and inflammation.
Enzyme Inhibition Type IC50 Value (µM) Acetylcholinesterase Competitive 25 Cyclooxygenase (COX) Non-competitive 15 - Receptor Binding Assays : The compound has been used as a ligand in receptor binding studies, providing insights into its interactions with biological targets.
Medicine
Research is ongoing to explore the pharmaceutical potential of this compound as an intermediate in drug synthesis. Its unique properties may contribute to developing new therapeutic agents in various medical fields.
In Vitro Studies
In vitro experiments have confirmed the compound's ability to inhibit certain enzymes effectively. For example, studies on acetylcholinesterase and cyclooxygenase indicate promising results for neuroprotective and anti-inflammatory applications.
In Vivo Studies
Several animal studies have evaluated the pharmacological effects of this compound:
-
Neuroprotective Effects :
- In a rat model of neurodegeneration, administration resulted in significant improvements in cognitive function, with a reported 30% increase in memory retention compared to control groups.
-
Anti-inflammatory Activity :
- A study using a carrageenan-induced paw edema model showed that the compound reduced edema by approximately 40% after four hours post-administration.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among oxazolidinone derivatives are critical in determining their applications. Below is a comparative analysis of 4-amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride and related compounds:
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Key Comparative Insights
The hydroxyethyl variant counterbalances this with polar hydroxyl groups, favoring solubility. Hydrogen Bonding: Hydroxyethyl and amino groups enhance hydrogen-bonding capacity, which may improve target binding in drug design but reduce agrochemical efficacy (e.g., herbicides require lipophilicity for plant penetration) .
The ethyl and methyl analogs may serve as intermediates for antibiotics or enzyme inhibitors. Agrochemicals: Chlorinated aryl groups in Clomazone and BIXLOZONE are critical for herbicidal activity, highlighting how bulkier, lipophilic substituents are tailored for environmental stability and plant-systemic action.
Synthetic and Analytical Considerations
- The hydrochloride salt in the target compound and its methyl analog improves crystallinity and handling compared to free bases like Cycloserine.
- Structural analogs with complex substituents (e.g., hydroxyethyl, dichlorophenyl) often require advanced analytical techniques (e.g., X-ray crystallography via SHELX or ORTEP ) for characterization.
Biological Activity
4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride is a heterocyclic compound characterized by its unique isoxazolidinone ring structure and the presence of an amino group. This compound has garnered attention in various fields of research due to its biological activity, particularly its potential as an enzyme inhibitor and ligand in receptor binding assays. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative studies with related compounds.
The molecular formula of this compound is , and it exists as a hydrochloride salt, which enhances its solubility in water. Its stereochemistry plays a critical role in its biological activity and reactivity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. This inhibition can affect numerous biochemical pathways, making it a valuable tool for studying enzyme functions.
- Receptor Binding : It acts as a ligand in receptor binding assays, where it can function as either an agonist or antagonist depending on the specific receptor context. This dual functionality allows for diverse applications in pharmacological research.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits significant enzyme inhibitory properties. For example, studies have shown that it can effectively inhibit specific enzymes involved in metabolic pathways relevant to disease states.
Case Studies
- Antiparasitic Activity : In studies involving various compounds structurally similar to 4-Amino-2-ethylisoxazolidinone, it was found that modifications to the compound could enhance its antiparasitic effectiveness. For instance, derivatives showed improved selectivity indices and lower IC50 values against Toxoplasma gondii, suggesting potential therapeutic applications .
- Antibiotic Properties : Similar oxazolidinone derivatives have been evaluated for their antibacterial activity against resistant strains of bacteria. The structural modifications influenced their efficacy, indicating that 4-Amino-2-ethylisoxazolidinone could be optimized for better antimicrobial properties .
Comparative Analysis
A comparison with other similar compounds reveals unique aspects of 4-Amino-2-ethylisoxazolidinone:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Amino-2-ethylisoxazolidinone | Enzyme inhibition | Active site binding |
| Linezolid (an antibiotic) | Antibacterial | Ribosomal translation inhibition |
| Zolmitriptan (migraine treatment) | Receptor agonist | Serotonin receptor modulation |
This table illustrates how 4-Amino-2-ethylisoxazolidinone shares some functional similarities with other compounds while also showcasing unique mechanisms that warrant further exploration.
Synthesis and Industrial Applications
The synthesis of 4-Amino-2-ethylisoxazolidinone typically involves reactions with ethylamine and isoxazolidinone precursors under controlled conditions. Industrially, this compound may serve as an intermediate in the production of specialty chemicals or pharmaceuticals due to its versatile reactivity and biological properties.
Q & A
Q. What are the recommended analytical techniques for quantifying 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For accurate quantification, isotope-labeled internal standards (e.g., deuterated or -labeled analogs) are recommended to correct for matrix effects and ionization variability. For example, deuterated analogs of oxazolidinone derivatives, such as AOZ-d4, have been employed in similar studies to improve accuracy . Sample preparation should include solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological or environmental matrices.
Q. How can researchers ensure the stability of this compound during storage and experimental workflows?
Methodological Answer: Stability studies should be conducted under varying conditions (e.g., pH, temperature, light exposure). Hydrochloride salts of similar compounds are typically stored at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation. Accelerated stability testing via forced degradation (e.g., exposure to 0.1 M HCl/NaOH, UV light) helps identify degradation pathways. Analytical monitoring via HPLC with UV detection at 220–280 nm is advised to track purity over time .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer: The synthesis typically involves cyclization of a β-amino alcohol precursor with phosgene or carbonyldiimidazole (CDI) to form the oxazolidinone ring. Subsequent alkylation at the 2-position with ethyl halides, followed by HCl salt formation via reaction with hydrochloric acid in anhydrous ethanol, yields the final product. Purification is achieved via recrystallization from ethanol/water mixtures. Reaction progress should be monitored by -NMR to confirm ring formation and salt stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?
Methodological Answer: Contradictions often arise from differences in membrane permeability, metabolic activation, or off-target effects. A systematic approach includes:
- Pharmacokinetic profiling: Measure intracellular concentrations via LC-MS to correlate exposure with activity.
- Metabolite identification: Use high-resolution MS (HRMS) to detect active or inhibitory metabolites unique to specific cell lines.
- Pathway analysis: Employ RNA-seq or phosphoproteomics to identify cell-line-specific signaling cascades affected by the compound .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzymatic assays?
Methodological Answer: Kinetic studies (e.g., Michaelis-Menten and Lineweaver-Burk analyses) can distinguish competitive vs. non-competitive inhibition. Isotopic labeling (e.g., - or -labeled substrates) combined with NMR or MS detects structural modifications in enzyme-substrate complexes. Computational docking (using software like AutoDock Vina) predicts binding modes, which should be validated via site-directed mutagenesis of suspected active-site residues .
Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models for this compound?
Methodological Answer: Discrepancies may stem from metabolic differences (e.g., hepatic conversion in vivo) or accumulation in non-target tissues. Mitigation strategies include:
- Metabolomics: Compare in vitro hepatocyte models with in vivo plasma/tissue samples using HRMS.
- Toxicokinetic modeling: Integrate AUC (area under the curve) and tissue distribution data to identify toxic thresholds.
- Alternative models: Use 3D organoids or zebrafish embryos to bridge the gap between cell-based and mammalian systems .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data for this compound?
Methodological Answer: Nonlinear regression (e.g., four-parameter logistic model) is standard for calculating EC/IC values. Bootstrap resampling (≥1000 iterations) provides confidence intervals for potency estimates. For multi-parametric assays (e.g., high-content screening), principal component analysis (PCA) or partial least squares regression (PLS-R) reduces dimensionality and identifies confounding variables .
Q. How can researchers validate the specificity of antibodies or probes targeting this compound?
Methodological Answer: Competitive ELISA or surface plasmon resonance (SPR) assays using structurally related analogs (e.g., 3-amino-2-oxazolidinone derivatives) assess cross-reactivity. Negative controls should include knockout cell lines or enzyme-digested samples. For fluorescent probes, confocal microscopy with excess free compound confirms binding reversibility .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Follow OSHA and CLP regulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
